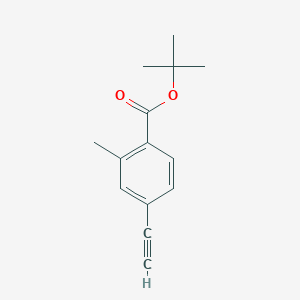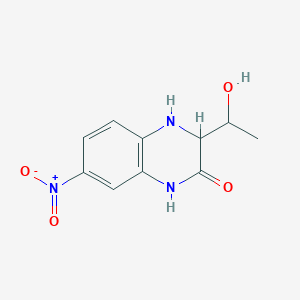
1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone is an organic compound that features a thiophene ring substituted with a hydroxymethylphenyl group and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Substitution with Hydroxymethylphenyl Group: The thiophene ring is then subjected to a Friedel-Crafts acylation reaction with 4-(hydroxymethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Ethanone Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 1-(5-(4-(Carboxyphenyl)thiophen-2-yl)ethanone.
Reduction: 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanol.
Substitution: 1-(5-(4-(Nitrophenyl)thiophen-2-yl)ethanone.
Applications De Recherche Scientifique
1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(4-(Thiophen-2-yl)phenyl)ethanone: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
1-(5-(4-Methoxyphenyl)thiophen-2-yl)ethanone: Contains a methoxy group instead of a hydroxymethyl group, affecting its electronic properties and interactions.
Uniqueness: 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone is unique due to the presence of the hydroxymethyl group, which enhances its ability to form hydrogen bonds and participate in specific chemical reactions. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.
Propriétés
Formule moléculaire |
C13H12O2S |
|---|---|
Poids moléculaire |
232.30 g/mol |
Nom IUPAC |
1-[5-[4-(hydroxymethyl)phenyl]thiophen-2-yl]ethanone |
InChI |
InChI=1S/C13H12O2S/c1-9(15)12-6-7-13(16-12)11-4-2-10(8-14)3-5-11/h2-7,14H,8H2,1H3 |
Clé InChI |
ZDUNIXJVPZKMIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium;2-[4-(10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B12067020.png)






![5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12067059.png)


![[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B12067086.png)
![5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12067087.png)
![Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate](/img/structure/B12067094.png)

